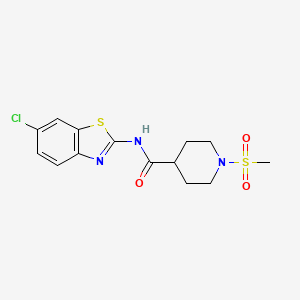![molecular formula C19H19FN2O3 B6417812 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060328-97-3](/img/structure/B6417812.png)
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide” is a synthetic compound . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of a similar compound, Linezolid, has been described in a research paper . The process involves reacting methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane. This results in ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, which reacts with potassium phthalimide in the presence of a polar solvent to give (S)-2-[3-(3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione. This is subsequently converted to Linezolid .作用機序
Target of Action
The primary target of the compound 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, also known as F5097-0171, is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
F5097-0171 interacts with its target, MAPK14, by inhibiting its activity . This inhibition interferes with the normal functioning of the protein, leading to changes in the cellular processes that MAPK14 regulates .
Biochemical Pathways
Given that mapk14 is involved in various cellular processes, it is likely that the compound’s action affects multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
The molecular and cellular effects of F5097-0171’s action are largely dependent on the specific cellular context. By inhibiting MAPK14, the compound can potentially alter a variety of cellular processes, leading to diverse outcomes .
実験室実験の利点と制限
The use of 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in lab experiments has several advantages. It is relatively inexpensive to synthesize, and its structure is similar to that of other compounds that have been found to interact with certain proteins, making it a potential drug target. Additionally, it has been found to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. However, there are some limitations to its use in lab experiments. For example, its exact mechanism of action is still not fully understood, and its effects on other organisms have not yet been studied.
将来の方向性
There are many potential future directions for 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide. Further research could be conducted on its mechanism of action and its effects on other organisms. Additionally, its potential use as a drug target could be explored, as well as its ability to act as a catalyst in organic synthesis. Finally, its potential use as an antimicrobial agent could be investigated, as it has already been shown to inhibit the growth of certain bacteria.
合成法
The synthesis of 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a multi-step process involving the use of several different chemicals. It begins with the reaction of 4-fluoro-N-benzylbenzamide with N-methylmorpholine in the presence of sodium hydroxide. This reaction produces 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, which is then further reacted with hydrochloric acid to yield the desired this compound.
科学的研究の応用
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has a variety of uses in scientific research. It can act as a catalyst in organic synthesis, aiding in the formation of carbon-carbon bonds. It has also been investigated as a potential drug target, as its structure is similar to that of other compounds that have been found to interact with certain proteins. In addition, this compound has been studied for its ability to inhibit the growth of certain bacteria.
Safety and Hazards
特性
IUPAC Name |
3-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-3-1-2-15(13-16)19(24)21-17-6-4-14(5-7-17)12-18(23)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMHBMIBCDYIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417740.png)
![4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417752.png)
![4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6417763.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)
![2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6417772.png)

![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417796.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide](/img/structure/B6417814.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide](/img/structure/B6417816.png)
![3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide](/img/structure/B6417819.png)
![2-(4-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417826.png)
![N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6417832.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
